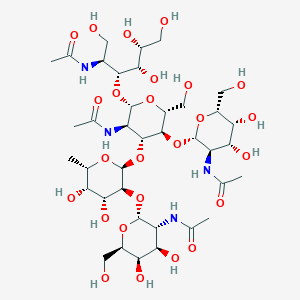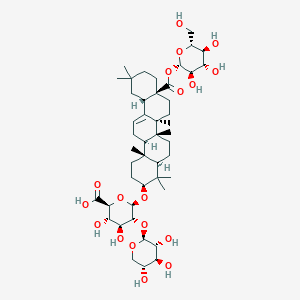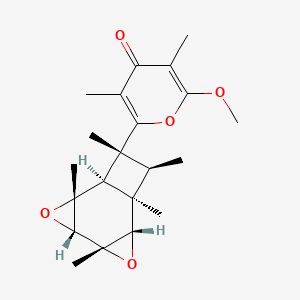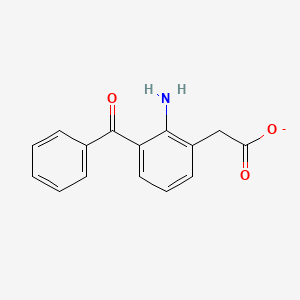
Cadiolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadiolide A is a natural product found in Botryllus with data available.
Scientific Research Applications
Antibacterial Properties
Cadiolide A, along with other related compounds from the cadiolide series, has been identified in various marine organisms and has shown significant antibacterial properties. Research has highlighted the isolation of compounds like cadiolides from the ascidian Synoicum sp., which exhibited potent antibacterial activity against diverse bacterial strains. The structural uniqueness and bioactivity of these compounds, including cadiolides, underline their potential in developing new antibacterial agents, especially in the face of increasing antibiotic resistance (Won et al., 2012).
Biofilm Inhibition
Cadiolide analogues have been synthesized and evaluated for their ability to inhibit bacterial biofilm formation, a crucial factor in bacterial pathogenicity and antibiotic resistance. These studies have revealed that certain cadiolide derivatives can effectively prevent biofilm formation by both Gram-positive and Gram-negative bacteria at low concentrations. This discovery opens new avenues for therapeutic interventions against biofilm-associated infections and highlights the potential of cadiolide compounds in antimicrobial drug development (Mairink et al., 2018).
Synthesis and Drug Development
The synthesis of cadiolide B, a related compound, illustrates the interest in understanding and harnessing the chemical properties of the cadiolide series for potential drug development. The efficient synthesis of cadiolide B from furanone precursors has been achieved, showcasing the feasibility of producing these compounds in a laboratory setting for further biological evaluation and potential therapeutic applications (Boukouvalas & Pouliot, 2005).
Potential in Drug Resistance
The exploration of cadiolides extends to their efficacy against drug-resistant bacterial strains. Studies on cadiolides J-M from the tunicate Pseudodistoma antinboja have shown that these compounds possess potent antibacterial activity, comparable to that of established antibiotics like vancomycin and linezolid, against resistant strains. This highlights the potential role of cadiolides in addressing the critical challenge of antibiotic resistance in clinical settings (Wang et al., 2017).
properties
Molecular Formula |
C24H12Br4O6 |
|---|---|
Molecular Weight |
716 g/mol |
IUPAC Name |
(5Z)-3-(3,5-dibromo-4-hydroxybenzoyl)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C24H12Br4O6/c25-14-6-11(7-15(26)22(14)31)19-18(5-10-1-3-13(29)4-2-10)34-24(33)20(19)21(30)12-8-16(27)23(32)17(28)9-12/h1-9,29,31-32H/b18-5- |
InChI Key |
GKVFSHUQIVDFCJ-DVZOWYKESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br)O |
synonyms |
cadiolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




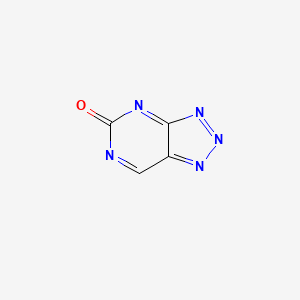

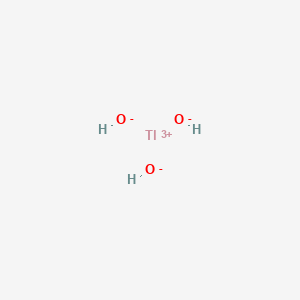
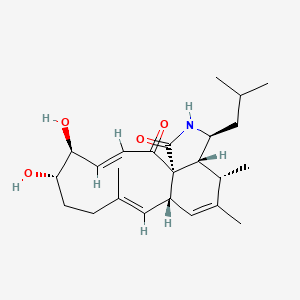
![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)
![(1S,2R,10S,11S,14R,15S)-14-(1-hydroxypropan-2-yl)-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one](/img/structure/B1258940.png)
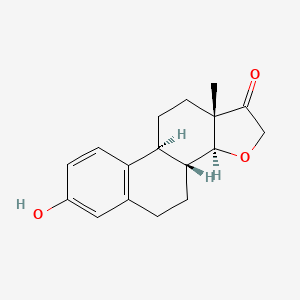
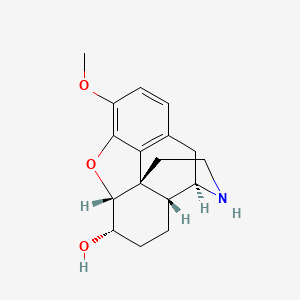
![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)
